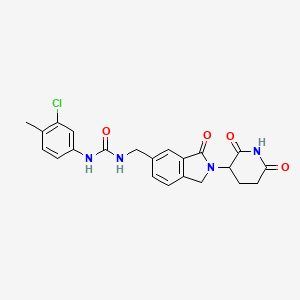
Cereblon inhibitor 2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cereblon inhibitor 2 is a compound that targets cereblon, a protein that plays a crucial role in the ubiquitin-proteasome system. Cereblon is a substrate receptor of the E3 ubiquitin ligase complex, which is involved in the degradation of various proteins within the cell. By inhibiting cereblon, this compound can modulate the degradation of specific proteins, making it a valuable tool in scientific research and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cereblon inhibitor 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route can vary, but it generally includes the following steps:
Formation of Intermediates: The synthesis begins with the preparation of key intermediates through various organic reactions such as alkylation, acylation, and cyclization.
Coupling Reaction: The final step involves coupling the intermediates to form the desired this compound. This step often requires specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control.
化学反応の分析
Types of Reactions: Cereblon inhibitor 2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its activity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while reduction can produce reduced forms with different pharmacokinetic properties.
科学的研究の応用
Cereblon inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: It is used to study the ubiquitin-proteasome system and the role of cereblon in protein degradation.
Biology: Researchers use this compound to investigate the biological functions of cereblon and its interactions with other proteins.
Medicine: The compound has potential therapeutic applications in treating diseases such as multiple myeloma and other cancers by modulating protein degradation pathways.
Industry: this compound is used in the development of new drugs and therapeutic agents targeting the ubiquitin-proteasome system.
作用機序
Cereblon inhibitor 2 exerts its effects by binding to cereblon, a substrate receptor of the E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, leading to the degradation of specific proteins. The molecular targets of this compound include transcription factors such as Ikaros and Aiolos, which are involved in the regulation of gene expression and cell proliferation. By promoting the degradation of these proteins, this compound can inhibit the growth of cancer cells and induce apoptosis.
類似化合物との比較
Cereblon inhibitor 2 is part of a class of compounds known as cereblon modulators. Similar compounds include:
Thalidomide: An early cereblon modulator with immunomodulatory and anti-inflammatory properties.
Lenalidomide: A more potent derivative of thalidomide with enhanced anti-cancer activity.
Pomalidomide: Another derivative with improved efficacy and reduced side effects compared to thalidomide.
Uniqueness: this compound is unique in its specific binding affinity and selectivity for cereblon. Compared to other cereblon modulators, it may offer distinct advantages in terms of potency, selectivity, and therapeutic potential.
特性
分子式 |
C22H21ClN4O4 |
|---|---|
分子量 |
440.9 g/mol |
IUPAC名 |
1-(3-chloro-4-methylphenyl)-3-[[2-(2,6-dioxopiperidin-3-yl)-3-oxo-1H-isoindol-5-yl]methyl]urea |
InChI |
InChI=1S/C22H21ClN4O4/c1-12-2-5-15(9-17(12)23)25-22(31)24-10-13-3-4-14-11-27(21(30)16(14)8-13)18-6-7-19(28)26-20(18)29/h2-5,8-9,18H,6-7,10-11H2,1H3,(H2,24,25,31)(H,26,28,29) |
InChIキー |
JZFGEKDBVDHOTP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=CC3=C(CN(C3=O)C4CCC(=O)NC4=O)C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


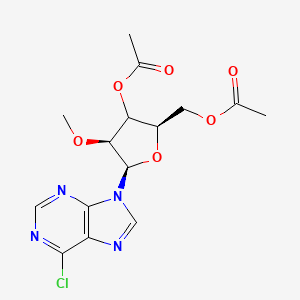
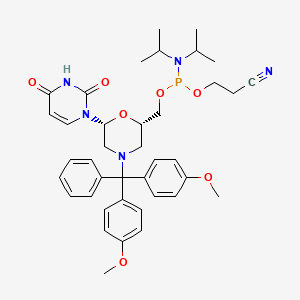

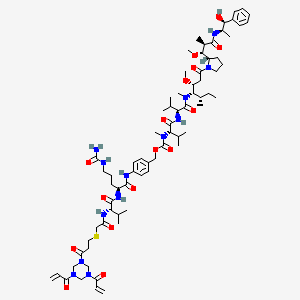
![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)
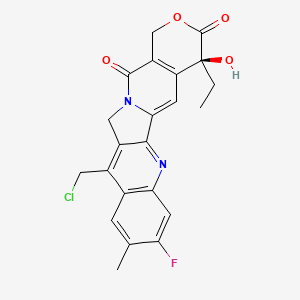
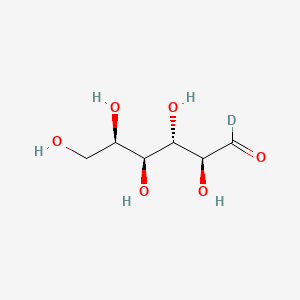
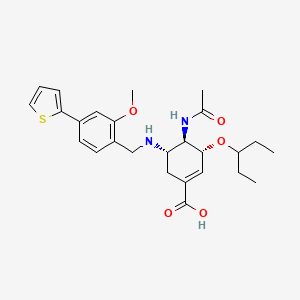
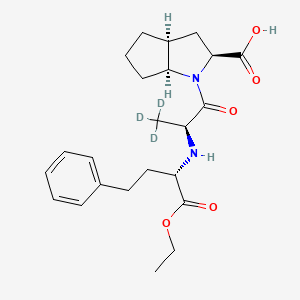
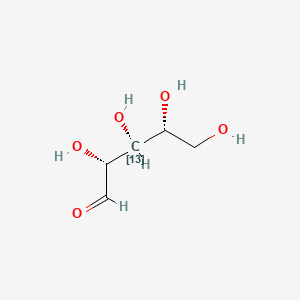
![(1aR,4S,4aS,7R,7aS,7bR)-1,1,4,7-tetramethyl-2,3,4,5,6,7,7a,7b-octahydro-1aH-cyclopropa[h]azulen-4a-ol](/img/structure/B12393716.png)

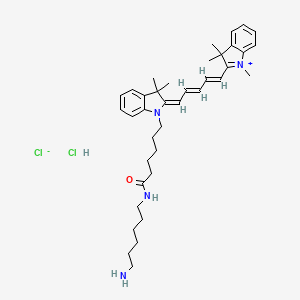
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12393743.png)
